

Safety and Toxicity Profile of 8-Methoxy-3-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Methoxy-3-methylquinoline**

Cat. No.: **B156204**

[Get Quote](#)

Disclaimer: Comprehensive toxicological data for **8-Methoxy-3-methylquinoline** is not readily available in the public domain. This guide provides a summary of the known safety and toxicity profiles of structurally related quinoline compounds to infer a potential hazard profile. All conclusions drawn for **8-Methoxy-3-methylquinoline** are based on extrapolation and should be treated with significant caution. Further experimental validation is necessary to ascertain the specific toxicological properties of this compound.

Executive Summary

This technical guide synthesizes the available safety and toxicity information for quinoline and its derivatives to construct a potential safety profile for **8-Methoxy-3-methylquinoline**. Quinolines as a class exhibit a range of toxicological concerns, including mutagenicity, genotoxicity, and carcinogenicity. The parent compound, quinoline, is a known carcinogen. While specific data for **8-Methoxy-3-methylquinoline** is lacking, information from structurally similar molecules such as 8-methylquinoline and 8-methoxyquinoline suggests a potential for skin, eye, and respiratory irritation. In vitro studies on more complex substituted methoxyquinolines have demonstrated cytotoxic effects on various cell lines, often through the induction of apoptosis via signaling pathways like PI3K/AKT/mTOR. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential hazards associated with this class of compounds.

Hazard Identification and Classification

Based on data from related compounds, **8-Methoxy-3-methylquinoline** should be handled as a potentially hazardous substance.

GHS Hazard Statements for Structurally Similar Quinolines:

Hazard Class	Hazard Statement	Compound(s)
Acute Toxicity, Oral	H301: Toxic if swallowed	8-Hydroxyquinoline [1]
Skin Corrosion/Irritation	H315: Causes skin irritation	8-Methylquinoline, 4-Chloro-8-methoxy-2-methylquinoline [2] [3]
Serious Eye Damage/Irritation	H318: Causes serious eye damage / H319: Causes serious eye irritation	8-Hydroxyquinoline, 8-Methylquinoline, 4-Chloro-8-methoxy-2-methylquinoline [1] [2] [3]
Respiratory Irritation	H335: May cause respiratory irritation	4-Chloro-8-methoxy-2-methylquinoline [2]
Skin Sensitization	H317: May cause an allergic skin reaction	8-Hydroxyquinoline [1]
Germ Cell Mutagenicity	R68: Possible risk of irreversible effects	Quinoline [4]
Carcinogenicity	R45: May cause cancer	Quinoline [4]
Reproductive Toxicity	H360: May damage fertility or the unborn child	8-Hydroxyquinoline [1]
Aquatic Hazard (Acute & Chronic)	H410: Very toxic to aquatic life with long lasting effects	8-Hydroxyquinoline [1]

Toxicological Data

Direct quantitative toxicological data such as LD50 for **8-Methoxy-3-methylquinoline** is not available. The following tables summarize data for related compounds.

Acute Toxicity

Compound	Route	Species	LD50	Reference
Quinoline	Oral	Rat (Wistar)	262 mg/kg bw	[4]
Quinoline	Oral	Rat (Sherman)	460 mg/kg bw	[4]
2-Methylquinoline	Oral	Rat	1230 mg/kg bw	[4][5]
6-Methylquinoline	Oral	Rat	800 mg/kg bw	[5]
8-Hydroxyquinoline	Oral	Rat	1200 mg/kg	[6]
2-Methylquinoline	Dermal	Rabbit	1870 µL/kg (1980 mg/kg)	[5]
6-Methylquinoline	Dermal	Rabbit	5 g/kg	[5]
8-Hydroxyquinoline	Dermal	Rat	> 10000 mg/kg bw	[6]

Genotoxicity and Mutagenicity

Compound	Assay	System	Result	Reference
8-Methylquinoline	Ames Test	S. typhimurium TA100 (with metabolic activation)	Mutagenic (100-600 µg/plate)	[5]
8-Methylquinoline	Unscheduled DNA Synthesis	Rat hepatocytes	Positive (1 mmol/L)	[5]
3-Methylquinoline	Ames Test	S. typhimurium TA100 (with metabolic activation)	Mutagenic (100-600 µg/plate)	[5]
Quinoline	Mutagenicity	Multiple in vitro and in vivo assays	Positive	[4]

In Vitro Cytotoxicity

Compound	Cell Line	Assay	IC50	Reference
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)	HCT116 (colorectal cancer)	MTT	0.33 μ M	[7] [8] [9]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)	Caco-2 (colorectal cancer)	MTT	0.51 μ M	[7] [8] [9]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)	AGS (gastric cancer)	MTT	3.6 μ M	[7] [8]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)	PANC-1 (pancreatic cancer)	MTT	18.4 μ M	[7] [8]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)	SMMC-7721 (liver cancer)	MTT	9.7 μ M	[7] [8]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline	HCT116 (colorectal cancer)	MTT	0.35 μ M	[10]

2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline	Caco-2 (colorectal cancer)	MTT	0.54 μ M	[10]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline	HIEC (normal intestinal epithelial)	MTT	> 50 μ M	[10]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Principle: The assay utilizes several strains of the bacterium *Salmonella typhimurium* that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The test compound is added to a culture of these bacteria, with and without a metabolic activation system (S9 mix from rat liver), and plated on a histidine-deficient agar. If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies.

General Protocol:

- **Strain Selection:** Commonly used strains include TA98, TA100, TA1535, TA1537, and TA1538, which detect different types of mutations (frameshift or base-pair substitutions).
- **Metabolic Activation:** The test is performed with and without the S9 fraction, a crude liver homogenate, to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.
- **Exposure:** The test compound at various concentrations is pre-incubated with the bacterial culture and the S9 mix (or buffer).
- **Plating:** The mixture is then plated on minimal glucose agar plates.

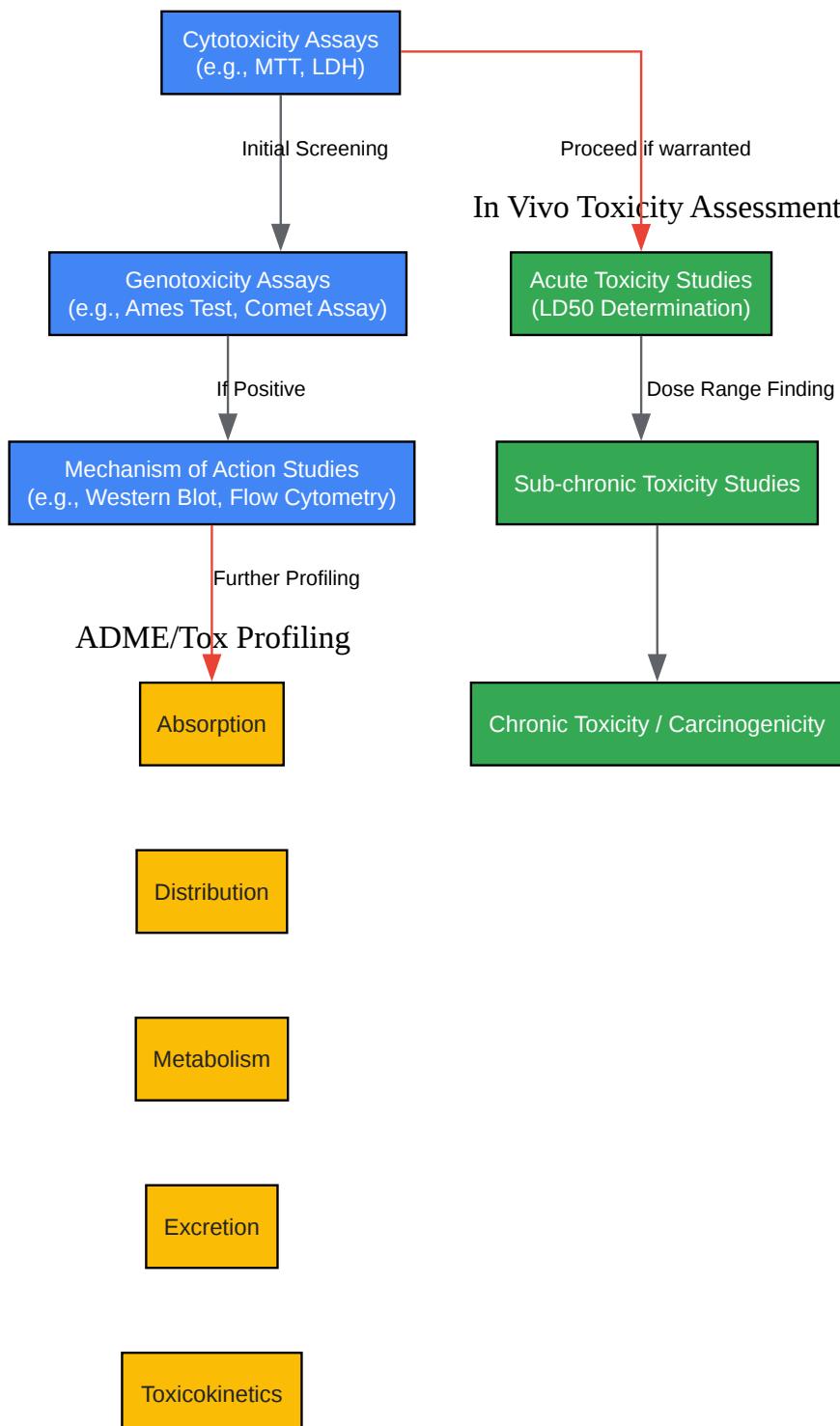
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

MTT Assay for Cytotoxicity

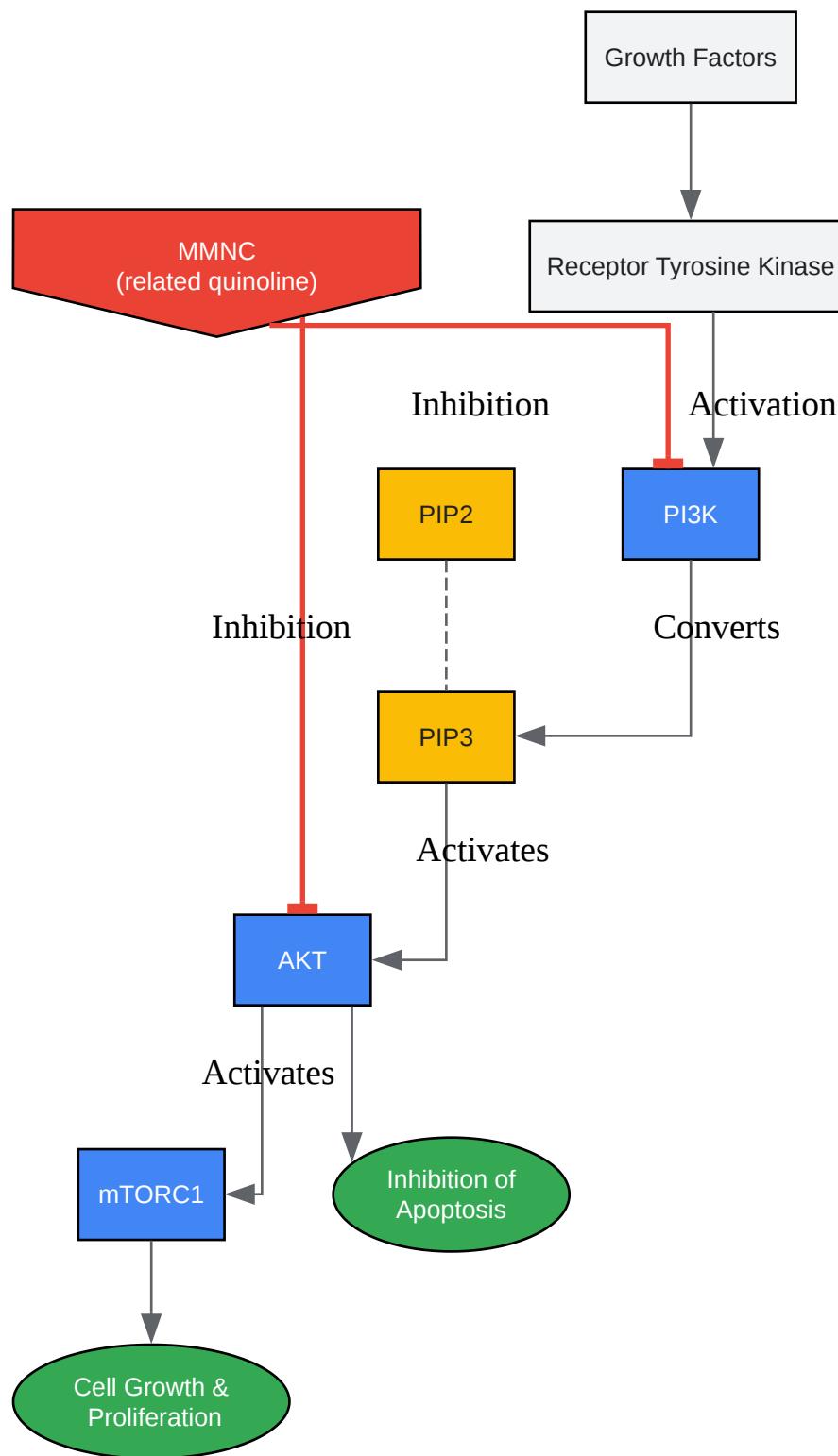
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:


- **Cell Seeding:** Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
- **Compound Treatment:** The cells are then treated with the test compound at various concentrations for a defined period (e.g., 24, 48, 72 hours).
- **MTT Addition:** After the treatment period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours.
- **Formazan Solubilization:** The MTT-containing medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Mechanistic Insights from Related Compounds


Studies on complex substituted methoxyquinolines, such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), have provided insights into potential mechanisms of toxicity. MMNC has been shown to inhibit the proliferation of colorectal cancer cells by inducing apoptosis.^{[7][8][9]} This process is associated with the blockage of the cell cycle in the G2/M phase, a decrease in the mitochondrial membrane potential, and the promotion of reactive oxygen species (ROS) production.^{[7][8][9]} The underlying molecular mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation.^{[7][8][9]}

Visualizations

In Vitro Toxicity Assessment

[Click to download full resolution via product page](#)

Caption: General experimental workflow for toxicological assessment.

[Click to download full resolution via product page](#)

Caption: Simplified PI3K/AKT/mTOR signaling pathway and inhibition by a related quinoline derivative.

Conclusion and Recommendations

There is a significant lack of publicly available safety and toxicity data for **8-Methoxy-3-methylquinoline**. Based on the toxicological profiles of structurally related compounds, it is prudent to handle this chemical with care, assuming it may be an irritant to the skin, eyes, and respiratory system, and may possess mutagenic potential. Researchers and drug development professionals should conduct thorough in vitro and in vivo toxicological assessments before proceeding with any application where human exposure is possible. At a minimum, initial screening should include cytotoxicity assays on relevant cell lines and a bacterial reverse mutation assay (Ames test) to evaluate mutagenic potential. The findings for more complex methoxyquinoline derivatives suggest that any observed cytotoxicity could be mediated through the induction of apoptosis via key cell signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Safety and Toxicity Profile of 8-Methoxy-3-methylquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156204#safety-and-toxicity-profile-of-8-methoxy-3-methylquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com